molecular formula C18H21NOS B4069318 N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide

N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide

Cat. No. B4069318
M. Wt: 299.4 g/mol
InChI Key: LBLRMKPYPGPMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide, also known as EMPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMPTP is a synthetic compound that belongs to the class of amides and thioethers. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are responsible for inflammation and pain. N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the activity of the protein kinase C, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has also been shown to have insecticidal properties by inhibiting the growth of various pests.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide. One direction is to further study its potential applications in medicine, particularly as an anticancer agent and analgesic. Another direction is to study its potential applications in agriculture, particularly as a herbicide and insecticide. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In agriculture, N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has been shown to have insecticidal properties by inhibiting the growth of various pests. It has also been studied for its potential use as a herbicide.
In material science, N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide has been studied for its potential use as a polymer stabilizer and as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-4-15-10-8-9-13(2)17(15)19-18(20)14(3)21-16-11-6-5-7-12-16/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLRMKPYPGPMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)SC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(phenylsulfanyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethyl-6-methylphenyl)-2-(phenylthio)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.